molecular formula C25H24N6O2 B15038910 N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide

N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide

Cat. No.: B15038910
M. Wt: 440.5 g/mol
InChI Key: QCGARVBJJYZJLW-OHCMSVGISA-N
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Description

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Functionalization: Introduction of the methoxyphenyl and other substituents through various organic reactions such as alkylation, acylation, or condensation reactions.

    Final assembly: Coupling of the functionalized bipyrazole with the carbohydrazide moiety under specific conditions, possibly involving catalysts or specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) in the presence of catalysts or under UV light.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use in drug development for various therapeutic targets.

    Industry: Applications in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3-(phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide stands out due to its unique structural features, such as the presence of both methoxyphenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H24N6O2/c1-17-24(18(2)31(30-17)20-12-5-4-6-13-20)21-16-22(28-27-21)25(32)29-26-15-9-11-19-10-7-8-14-23(19)33-3/h4-16H,1-3H3,(H,27,28)(H,29,32)/b11-9+,26-15+

InChI Key

QCGARVBJJYZJLW-OHCMSVGISA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC=CC4=CC=CC=C4OC

Origin of Product

United States

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